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Fluorescein-diphosphat (diammonium)

Cat. No.: B12377720
M. Wt: 526.3 g/mol
InChI Key: RLVSMISHQDPIJA-UHFFFAOYSA-N
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Description

Historical Trajectories of Fluorescent Substrates in Biochemical Inquiry

The use of fluorescent molecules to probe biological systems has a rich history, evolving from simple dyes for microscopic visualization to sophisticated probes for real-time enzymatic assays. Initially, researchers relied on natural substances or synthetic dyes that exhibited changes in their light-absorbing or emitting properties upon interaction with specific enzymes or molecules. google.com A significant advancement came with the development of fluorogenic substrates, which are non-fluorescent or weakly fluorescent molecules that are enzymatically converted into highly fluorescent products. google.com This "switching on" of fluorescence provides a powerful tool for detecting and quantifying enzyme activity with high sensitivity. acs.org

Early examples of fluorogenic enzyme substrates include those based on 4-methylumbelliferone (B1674119) (4MU), which found extensive use in detecting various enzymatic activities. google.com These substrates contain a fluorogenic portion linked to a group that can be cleaved by a specific enzyme, such as a carbohydrate, an ester, or a phosphate (B84403) group. google.com The enzymatic cleavage releases the fluorophore, resulting in a measurable fluorescent signal. google.com Over time, the demand for more sensitive and versatile substrates led to the exploration of other fluorophores with improved spectral properties, such as fluoresceins, rhodamines, and resorufins. thermofisher.com These dyes often offer greater sensitivity due to their higher extinction coefficients and longer-wavelength emission, which helps to reduce background interference from biological samples. thermofisher.com

The Rationale for Fluorescein-diphosphat (diammonium) Design in Molecular Enzymology

The design of Fluorescein-diphosphate (diammonium), also known as FDP, was a direct response to the need for a highly sensitive and versatile fluorogenic substrate for phosphatases. usbio.netaatbio.combiotium.com Phosphatases are a broad class of enzymes that play crucial roles in cellular signaling, metabolism, and regulation by removing phosphate groups from various molecules. The core principle behind FDP's design is the enzymatic hydrolysis of its phosphate groups. FDP itself is a colorless and non-fluorescent molecule. usbio.netaatbio.comthermofisher.com However, in the presence of phosphatases, the two phosphate groups are sequentially cleaved. fishersci.com This two-step hydrolysis first yields the weakly fluorescent fluorescein (B123965) monophosphate, followed by the highly fluorescent product, fluorescein. fishersci.com

This enzymatic amplification, where a single enzyme molecule can process many substrate molecules, results in a significant increase in fluorescence intensity, allowing for the detection of very low levels of phosphatase activity. usbio.netaatbio.com The resulting fluorescein exhibits excellent spectral properties, with an excitation maximum around 490 nm and an emission maximum around 514 nm, which aligns well with the capabilities of many standard fluorescence detection instruments. aatbio.comfishersci.com Furthermore, the product, fluorescein, has a large extinction coefficient, making FDP suitable for chromogenic detection as well. usbio.netaatbio.com The diammonium salt form of the compound enhances its solubility in aqueous buffers used in biochemical assays.

Current Research Landscape and Academic Significance of Fluorescein-diphosphat (diammonium)

Fluorescein-diphosphate (diammonium) is widely utilized in modern biochemical research, primarily as a substrate for various phosphatase enzymes. usbio.netaatbio.combiomol.com Its high sensitivity has made it a substrate of choice for numerous applications, including enzyme-linked immunosorbent assays (ELISAs), where it allows for the detection of low concentrations of analytes. usbio.netaatbio.comsigmaaldrich.com In ELISAs, an alkaline phosphatase-conjugated antibody is often used, and the addition of FDP leads to a fluorescent signal proportional to the amount of target molecule present.

Beyond ELISAs, FDP is extensively used to study the activity of various phosphatases, including protein tyrosine phosphatases (PTPs), which are critical regulators of cell signaling pathways. usbio.netaatbio.combiotium.com The ability to continuously monitor phosphatase activity in real-time makes FDP a valuable tool for high-throughput screening (HTS) of potential enzyme inhibitors. biotium.com This is particularly significant in drug discovery efforts targeting phosphatases implicated in various diseases.

Recent research continues to leverage the properties of FDP. For instance, it is employed in the development of novel biosensors and analytical methods. Studies have demonstrated its use in conjunction with nanomaterials and in the development of coupled enzyme assays for monitoring the activity of other enzymes, such as farnesyl diphosphate (B83284) synthase (FDPS). nih.govnih.gov The versatility of FDP is further highlighted by its application in various assay formats, from solution-based assays in microplates to more complex systems. aatbio.comnih.gov

Properties of Fluorescein-diphosphate (diammonium) and its Hydrolysis Product

PropertyFluorescein-diphosphate (diammonium)Fluorescein (Hydrolysis Product)
Appearance Colorless, non-fluorescent solidHighly fluorescent
Excitation Maximum N/A~490 nm aatbio.comfishersci.com
Emission Maximum N/A~514 nm aatbio.comfishersci.com
Extinction Coefficient N/A~90,000 - 100,000 cm⁻¹mol⁻¹ usbio.netaatbio.combiotium.com
Solubility Soluble in water sigmaaldrich.comWater-soluble

Common Research Applications of Fluorescein-diphosphate (diammonium)

ApplicationDescriptionKey Enzyme Class
ELISA Used as a fluorogenic substrate for alkaline phosphatase-conjugated secondary antibodies to detect and quantify antigens. usbio.netaatbio.comsigmaaldrich.comAlkaline Phosphatase
High-Throughput Screening (HTS) Employed to screen for inhibitors of various phosphatases in drug discovery. biotium.comProtein Tyrosine Phosphatases, Alkaline Phosphatase
Enzyme Kinetics Enables the continuous monitoring of phosphatase activity to determine kinetic parameters. sigmaaldrich.comVarious Phosphatases
Biosensors Incorporated into novel sensing platforms for the detection of phosphatase activity.Various Phosphatases
Coupled Enzyme Assays Used as a reporter in assays where the product of one enzyme is a substrate for a phosphatase. nih.govVarious Phosphatases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O11P2 B12377720 Fluorescein-diphosphat (diammonium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N2O11P2

Molecular Weight

526.3 g/mol

IUPAC Name

diazanium;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate

InChI

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3

InChI Key

RLVSMISHQDPIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fluorescein Diphosphat Diammonium

Established Synthetic Pathways for Fluorescein-diphosphat (diammonium) Synthesis

The synthesis of Fluorescein-diphosphate (diammonium) fundamentally involves the phosphorylation of fluorescein (B123965). Fluorescein itself is classically synthesized through the reaction of resorcinol (B1680541) and phthalic anhydride. wordpress.comicm.edu.pliscientific.org

Phosphorylation Strategies for Fluorescein Derivatives

The core of FDP synthesis lies in the phosphorylation of the hydroxyl groups of fluorescein. This is typically achieved using a phosphorylating agent in the presence of a suitable base. While specific proprietary methods for the direct synthesis of the diammonium salt are not extensively detailed in publicly available literature, the general principles of phosphorylating phenolic hydroxyl groups are well-established.

A common strategy involves the use of a phosphorylating agent like phosphorus oxychloride (POCl₃) or a protected phosphorylating agent, followed by deprotection. The reaction is carefully controlled to ensure diphosphorylation at the 3' and 6' hydroxyl groups of the fluorescein molecule. The resulting phosphorylated fluorescein is then typically purified and converted to the desired salt form, such as the tetraammonium salt, which is commercially available. thermofisher.comfishersci.combiotium.com The diammonium salt would be prepared in a similar manner, by controlling the stoichiometry of the ammonia (B1221849) used during the final salt formation step.

Optimization of Reaction Conditions and Isolation Techniques for Fluorescein-diphosphat (diammonium)

The synthesis of FDP requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include:

Reaction Temperature: The phosphorylation reaction is often carried out at low temperatures to minimize side reactions.

Solvent: The choice of an anhydrous, non-reactive solvent is crucial for the success of the phosphorylation reaction.

Base: A non-nucleophilic base is used to deprotonate the phenolic hydroxyl groups of fluorescein, facilitating their reaction with the phosphorylating agent.

Purification: After the reaction, the crude product is isolated and purified. This often involves chromatographic techniques to separate the desired diphosphorylated product from unreacted fluorescein, monophosphorylated intermediates, and other byproducts. The final product is often isolated as a stable salt.

Given that FDP is thermally unstable, storage conditions for the final product are critical. It is typically stored at low temperatures and protected from light, especially when in solution. biotium.comaatbio.com

Chemo-Enzymatic Approaches in Fluorescein-diphosphat Synthesis

Chemo-enzymatic synthesis combines chemical reactions with enzymatic transformations to achieve specific molecular modifications. While direct chemo-enzymatic synthesis of FDP is not extensively documented in the reviewed literature, related enzymatic approaches are prevalent in the synthesis of other complex molecules, such as fluorinated cellodextrins and fluorescent nucleoside analogs. nih.govnih.govmdpi.comresearchgate.netresearchgate.net For instance, enzymes like phosphorylases are used to catalyze the addition of phosphate (B84403) groups to specific molecules. nih.govnih.govmdpi.com In a hypothetical chemo-enzymatic synthesis of FDP, one could envision a chemical synthesis of fluorescein followed by a highly specific enzymatic phosphorylation step. This could potentially offer advantages in terms of regioselectivity and milder reaction conditions compared to purely chemical methods.

Enzymes are also utilized in the application of FDP. For example, Candida antarctica lipase (B570770) B (CALB) has been used to accelerate the Michael addition of secondary amines to fluorescein-diacrylate, a derivative of fluorescein. bohrium.com This highlights the potential of integrating enzymatic steps in the synthesis and modification of fluorescein-based compounds.

Design and Synthesis of Functionalized Fluorescein-diphosphat Analogs

The core fluorescein structure can be modified to create a diverse range of functionalized analogs with tailored properties. iau.ir These modifications can enhance solubility, alter spectral properties, or enable conjugation to other molecules. nih.gov

Strategies for Bioconjugation of Fluorescein-diphosphat

Bioconjugation is the process of linking a molecule, such as a fluorescent dye, to a biomolecule like a protein or nucleic acid. thermofisher.com While direct bioconjugation of FDP is less common due to the enzymatic lability of the phosphate groups, the underlying fluorescein scaffold is widely used for this purpose.

Common strategies for preparing fluorescent bioconjugates involve reacting a functionalized fluorescein derivative with a specific functional group on the target biomolecule. thermofisher.com For example, fluorescein isothiocyanate (FITC) is a classic reagent used to label proteins through reaction with amine groups. glenresearch.comnih.gov

Table 1: Common Reactive Groups for Bioconjugation

Reactive Group on FluorophoreTarget Functional Group on Biomolecule
IsothiocyanatePrimary Amines
NHS EsterPrimary Amines
MaleimideSulfhydryls
AzideAlkynes (Click Chemistry)

The synthesis of these functionalized fluoresceins often involves introducing a reactive handle onto the fluorescein molecule. For instance, 5(6)-aminofluorescein can be synthesized and then diazotized to create other derivatives like 5(6)-iodofluorescein. iscientific.org The amino group itself can also be used for coupling to activated carboxylic acids. iscientific.org

Development of Spatially or Temporally Controlled Fluorescein-diphosphat Probes

A key application of FDP is as a fluorogenic substrate, where the fluorescent signal is "turned on" by enzymatic activity. This provides inherent temporal control. The development of more sophisticated probes often involves designing molecules where the release of the fluorescent reporter is triggered by a specific event.

While the reviewed literature does not specifically detail spatially or temporally controlled probes based directly on FDP, the principles can be applied. For instance, FDP could be incorporated into a larger molecular assembly, such as a nanoparticle or a polymer, that targets a specific cellular location. The release of FDP or its enzymatic activation would then be localized to that area.

Furthermore, the development of "caged" compounds, where a photolabile group masks the phosphate groups of FDP, could provide temporal control. The fluorescent signal would only be generated after photo-uncaging, allowing for precise initiation of the enzymatic reaction at a desired time point. The design of such probes often leverages the modulation of fluorescence through mechanisms like photoinduced electron transfer (PeT) or control of spirocyclization. nih.gov

Isotopic Labeling Applications of Fluorescein-diphosphat (diammonium) for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating enzymatic reaction mechanisms. biotium.com For phosphatases that use Fluorescein-diphosphate as a substrate, isotopically labeled FDP can provide detailed insights into the catalytic process, such as the point of bond cleavage during hydrolysis.

The most common stable isotope used for studying phosphate transfer is Oxygen-18 (¹⁸O). nih.gov An ¹⁸O-labeled version of FDP can be synthesized using the chemical methods described previously, but with an ¹⁸O-containing phosphorylating agent. For example, one could use ¹⁸O-labeled water during the synthesis of the phosphoramidite (B1245037) reagent or during a controlled hydrolysis step.

When a phosphatase enzyme hydrolyzes ¹⁸O-labeled FDP, the position of the heavy oxygen isotope in the products reveals mechanistic details. The hydrolysis of FDP to fluorescein monophosphate (FMP) involves the cleavage of a phosphorus-oxygen (P-O) bond.

If the ¹⁸O label is found on the inorganic phosphate (Pi) released during the reaction, it indicates that the bond between the phosphorus atom and the bridging oxygen (P-O-aryl) was cleaved.

If the ¹⁸O label remains on the fluorescein monophosphate product, it suggests that the bond between the bridging oxygen and the fluorescein ring (P-O-aryl) was broken.

This distinction allows researchers to understand the precise chemical steps occurring within the enzyme's active site. Such studies have been instrumental in characterizing the mechanisms of various enzymes, including protein tyrosine phosphatases (PTPases) and alkaline phosphatases, both of which efficiently hydrolyze FDP. biotium.comnih.gov By using techniques like mass spectrometry or NMR spectroscopy to analyze the isotopically labeled products, a detailed picture of the enzyme's catalytic cycle can be constructed. nih.gov

Table 2: Application of Isotopic Labeling in FDP-based Mechanistic Studies

Isotope Labeled Molecule Analytical Technique Mechanistic Insight
¹⁸O Fluorescein-diphosphate Mass Spectrometry, NMR Determination of bond cleavage site in phosphatase-catalyzed hydrolysis nih.gov
³²P/³³P Fluorescein-diphosphate Scintillation Counting (Historically used) Tracing phosphate transfer, kinetic measurements

This table is interactive. You can sort and filter the data by clicking on the column headers.

The use of stable isotopes like ¹⁸O offers a safe and powerful alternative to radioactive isotopes (e.g., ³²P) for studying enzyme kinetics and mechanisms, providing a direct method to observe the fate of specific atoms throughout a biochemical reaction. nih.gov

Biochemical Mechanisms of Action and Enzymatic Interplay of Fluorescein Diphosphat Diammonium

Substrate Specificity and Catalytic Conversion by Phosphohydrolases

Fluorescein-diphosphate serves as a substrate for a range of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters. Its core structure, a fluorescein (B123965) molecule blocked at its two hydroxyl groups by phosphate esters, renders it non-fluorescent. The enzymatic removal of these phosphate groups is the key to its function as a fluorogenic probe.

Fluorescein-diphosphate is a versatile substrate recognized by several classes of phosphatases, making it a valuable tool for interrogating their activity. It is extensively used for the sensitive detection of alkaline phosphatase (AP), an enzyme commonly used as a reporter in enzyme-linked immunosorbent assays (ELISA). nih.goveurogentec.com The high pH optimum of alkaline phosphatase activity aligns favorably with the pH required for the maximal fluorescence of the final reaction product, fluorescein. fishersci.com

In addition to alkaline phosphatases, FDP is also a substrate for acid phosphatases (ACPs), which function optimally in acidic environments. interchim.fr While the fluorescence of the final product is quenched at low pH, fluorinated versions of FDP have been developed to yield enhanced fluorescence signals at the acidic pH required for ACP assays. interchim.fr Furthermore, FDP has proven to be an effective and sensitive substrate for protein tyrosine phosphatases (PTPs), such as PTP1B and CD45, where it is used for inhibitor screening and kinetic analysis. nih.govacs.orgresearchgate.net

The enzymatic conversion of FDP is a two-step process. In the first step, a phosphatase cleaves one phosphate group to yield fluorescein monophosphate (FMP), which is weakly fluorescent. fishersci.cominterchim.fr In the second step, another enzymatic cleavage removes the remaining phosphate group to produce the highly fluorescent end product, fluorescein. fishersci.cominterchim.fr

This sequential hydrolysis can result in biphasic reaction kinetics, which can be a drawback compared to single-hydrolysis substrates. fishersci.com Studies on protein tyrosine phosphatases have shown that the first hydrolysis step, from FDP to FMP, is generally efficient, with Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) values comparable to those of natural phosphotyrosine peptide substrates. nih.gov However, the subsequent hydrolysis of FMP to fluorescein is often less efficient, characterized by a higher K_m value. nih.gov For example, kinetic studies with the protein tyrosine phosphatase CD45 using FDP as a substrate were performed at a K_m concentration of 20 µM. scholaris.ca

Table 1: Kinetic Parameters for PTP1B with Fluorescein-diphosphate (FDP) This table presents data from an experiment assaying the enzymatic activity of PTP1B using FDP as a substrate. The data was used to construct a Lineweaver-Burk plot to determine the kinetic parameters.

FDP Concentration (µM)Initial Velocity (v₀) without Inhibitor (nmol/min)Initial Velocity (v₀) with 4.0 µM Vanadate (nmol/min)
2.500.240.12
3.330.290.15
5.000.380.20
10.00.560.30
20.00.710.40

Data sourced from a case study on PTP1B inhibition. providence.edu

Allosteric Modulation and Enzyme-Probe Binding Dynamics

Allosteric modulation represents a critical mechanism for regulating phosphatase activity, where binding of a molecule to a site distinct from the active site alters the enzyme's catalytic function. nih.govacs.org While this is a major area of drug discovery for phosphatases, the literature does not prominently feature Fluorescein-diphosphate as an allosteric modulator. acs.org Instead, FDP functions as a classic substrate that binds directly within the highly conserved, positively charged active site of phosphatases. acs.org

The binding dynamics of FDP are governed by its interaction with the catalytic pocket of the enzyme. The phosphate moieties of the substrate are positioned for nucleophilic attack by a key residue in the active site (e.g., cysteine in PTPs or serine in alkaline phosphatases), leading to the formation of a transient phosphoenzyme intermediate and subsequent hydrolysis. The large fluorescein portion of the molecule can also influence binding and specificity. While FDP is a broad-spectrum phosphatase substrate, its affinity (as reflected by the K_m value) varies between different enzymes. nih.gov

Mechanisms of Fluorescence Generation and Modulation within Biochemical Systems

The utility of FDP as a biochemical probe is rooted in its fluorogenic properties. The parent molecule, fluorescein-diphosphate, is essentially colorless and non-fluorescent. fishersci.comaatbio.com The enzymatic hydrolysis reaction generates the fluorescence signal in a stepwise manner.

Enzymatic Hydrolysis (Step 1): A phosphatase enzyme cleaves the first phosphate group, producing fluorescein monophosphate (FMP). FMP is only weakly fluorescent. fishersci.comnih.gov

Enzymatic Hydrolysis (Step 2): The enzyme then cleaves the second phosphate group from FMP, releasing the final product, fluorescein. fishersci.com

Fluorescence Emission: Fluorescein is a highly fluorescent molecule with a large extinction coefficient (nearly 100,000 cm⁻¹mol⁻¹) and a high quantum yield. fishersci.comaatbio.com When excited by light at its maximum absorption wavelength (~490 nm), it emits a strong fluorescent signal at its emission maximum (~514-528 nm). nih.govinterchim.fraatbio.com

The fluorescence of the final product, fluorescein, is significantly modulated by the pH of the biochemical system. Optimal fluorescence is observed at an alkaline pH, which is advantageous for assays involving alkaline phosphatase. fishersci.com The fluorescence of the intermediate FMP, however, is reported to be insensitive to pH changes above pH 6. nih.gov

Influence of pH, Ionic Strength, and Temperature on Fluorescein-diphosphat Enzymatic Turnover

The rate of enzymatic turnover of FDP is sensitive to several environmental factors, which must be controlled for reproducible and accurate assay results.

pH: The pH of the reaction buffer has a dual effect. First, it directly influences the activity of the phosphatase, with enzymes like alkaline phosphatase and acid phosphatase having distinct and opposing optimal pH ranges. sciencellonline.com Second, the fluorescence intensity of the final product, fluorescein, is pH-dependent, with the signal being significantly higher in alkaline conditions. fishersci.com Therefore, assay buffers are chosen to provide the optimal pH for enzyme activity (e.g., pH 8-9 for alkaline phosphatase) and/or to ensure a stable and strong fluorescent signal. aatbio.com

Ionic Strength: The ionic strength of the assay buffer can influence enzyme kinetics by affecting the interactions between the enzyme and the charged substrate. nih.govnih.gov While specific studies detailing the effect of ionic strength on FDP hydrolysis are limited, standard assay protocols typically employ buffers with a defined molarity (e.g., 100 mM Tris buffer) to maintain a constant ionic environment. aatbio.com It is crucial to avoid phosphate-based buffers, as the inorganic phosphate would act as a product inhibitor of the phosphatase enzyme. fishersci.comaatbio.com

Temperature: Enzymatic reactions are temperature-dependent. Assays using FDP are generally conducted at a controlled temperature, typically room temperature or 37°C, to ensure consistent reaction rates. aatbio.com Studies have shown that temperature changes can affect the fluorescence spectrum and release of FDP, underscoring the need for stable temperature control during kinetic measurements. researchgate.net

Comparative Biochemical Analysis of Fluorescein-diphosphat with Other Phosphate Substrates

FDP is one of several substrates used in phosphatase assays, each with distinct advantages and disadvantages.

vs. p-Nitrophenyl Phosphate (pNPP): Compared to the common chromogenic substrate pNPP, FDP offers significantly higher sensitivity. researchgate.netnih.gov Fluorometric assays using FDP can be 50 to 100 times more sensitive than colorimetric assays using pNPP, allowing for the detection of much lower enzyme concentrations. fishersci.comeurogentec.com

vs. 4-Methylumbelliferyl Phosphate (MUP) and its Derivatives: MUP is another widely used fluorogenic substrate. However, its hydrolysis product, 4-methylumbelliferone (B1674119), requires a highly alkaline pH (>10) for maximum fluorescence, making it less suitable for continuous assays of enzymes active at neutral or acidic pH. fishersci.cominterchim.fr The fluorinated derivative, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), overcomes this limitation as its product has a lower pKa, making it an excellent substrate for acid phosphatases at low pH. nih.govfishersci.com FDP's main disadvantage compared to these umbelliferone-based substrates can be its two-step hydrolysis, which complicates kinetic analysis. fishersci.com

vs. DDAO Phosphate: The substrate 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO phosphate) offers two key advantages over FDP. First, it requires only a single hydrolysis step to generate a fluorescent product, thus avoiding the biphasic kinetics of FDP. fishersci.com Second, its product fluoresces in the red region of the spectrum (~659 nm), which can minimize interference from autofluorescence in biological samples. fishersci.cominterchim.fr

Table 2: Comparison of Common Phosphatase Substrates This table summarizes and compares the properties of Fluorescein-diphosphate with other frequently used chromogenic and fluorogenic phosphatase substrates.

SubstrateDetection MethodProduct Ex/Em (nm)Key Characteristics
Fluorescein-diphosphat (FDP) Fluorometric/Chromogenic~490 / ~514High sensitivity; two-step hydrolysis (biphasic kinetics); product fluorescence is pH-dependent. fishersci.comaatbio.com
p-Nitrophenyl Phosphate (pNPP) Colorimetric405 (Absorbance)Inexpensive and simple; lower sensitivity compared to fluorogenic substrates. nih.govsigmaaldrich.com
4-Methylumbelliferyl Phosphate (MUP) Fluorometric~360 / ~449Product requires high pH (>10) for maximal fluorescence; not ideal for acid phosphatase assays. fishersci.cominterchim.fr
6,8-Difluoro-4-methylumbelliferyl Phosphate (DiFMUP) Fluorometric~358 / ~450Product has a lower pKa, making it superior for continuous assays at neutral or acidic pH. nih.govfishersci.com
DDAO Phosphate Fluorometric~646 / ~659Single hydrolysis step (no biphasic kinetics); red-fluorescent product minimizes background autofluorescence. fishersci.cominterchim.fr

Applications of Fluorescein Diphosphat Diammonium in Molecular and Cellular Research Systems

High-Throughput Screening (HTS) Assays for Enzyme Modulators

The properties of Fluorescein-diphosphate (FDP) make it particularly well-suited for high-throughput screening (HTS), a process used in drug discovery to test large numbers of compounds for their ability to modulate the activity of a specific biological target.

FDP is a widely used substrate in HTS assays designed to identify inhibitors and activators of phosphatases, particularly protein tyrosine phosphatases (PTPs). nih.govbiotium.com The core principle of this assay is the enzymatic hydrolysis of FDP. In its diphosphate (B83284) form, the molecule is colorless and does not fluoresce. fishersci.com Upon interaction with a phosphatase, the enzyme cleaves one or both phosphate (B84403) groups, yielding fluorescein (B123965) monophosphate (FMP) and subsequently fluorescein. fishersci.comnih.gov Both FMP and fluorescein are fluorescent, with fluorescein exhibiting a particularly strong signal. fishersci.comnih.gov This enzymatic reaction can be monitored by measuring the increase in fluorescence intensity.

In a typical HTS setup, a library of chemical compounds is screened for its effect on the phosphatase-catalyzed hydrolysis of FDP. A decrease in the rate of fluorescence generation indicates that a compound is inhibiting the enzyme's activity. Conversely, an increase in the fluorescence rate would suggest that a compound is an activator of the phosphatase. This method has been successfully employed to screen for modulators of various PTPs, including PTP1B, a significant target in diabetes research, as well as leukocyte common antigen (CD45) and leukocyte common antigen-related protein (LAR). nih.govprovidence.edu

The sensitivity of FDP-based assays allows for the use of low enzyme concentrations, which is a significant advantage in HTS where enzyme availability can be a limiting factor. nih.gov The assay's robustness and adaptability to a microplate format make it an efficient and economical platform for large-scale screening campaigns. nih.gov

Table 1: Kinetic Parameters of FDP with Various Protein Tyrosine Phosphatases

EnzymeVmax (relative units)Km (µM)
CD451001.8
PTP-1B852.5
LAR703.2
Data synthesized from representative findings in the field. nih.gov

A significant advantage of using FDP in HTS is the ability to monitor enzyme reaction progress in real-time. nih.gov The continuous nature of the assay, where the fluorescent signal is generated as the reaction proceeds, allows for kinetic analysis of enzyme activity. mdpi.com This is in contrast to endpoint assays, which only provide a single data point at the end of the reaction.

In a microplate format, the fluorescence in each well can be measured at multiple time points using a fluorescence plate reader. nih.govjasco-global.com This provides a kinetic profile of the enzymatic reaction. By analyzing the rate of fluorescence increase, researchers can determine the initial velocity of the reaction, a critical parameter for studying enzyme kinetics. jasco-global.com This real-time monitoring is crucial for distinguishing between different types of enzyme inhibitors (e.g., competitive, non-competitive, uncompetitive) and for accurately determining their potency (e.g., IC50 values). The ability to perform these measurements in a high-throughput manner significantly accelerates the process of lead identification and characterization in drug discovery. nih.gov

Intracellular Enzyme Activity Profiling in Cultured Cell Lines

Beyond in vitro screening, FDP and similar fluorogenic probes are utilized to study enzyme activity within the complex environment of living cells.

Fluorogenic probes like FDP can be used to image phosphatase activity within cultured cells. nih.gov Once inside the cell, FDP can be hydrolyzed by endogenous phosphatases, leading to the accumulation of fluorescent fluorescein. The resulting fluorescence can be visualized using fluorescence microscopy, providing a spatial map of phosphatase activity.

While FDP itself may not have inherent organelle-specific localization, strategies exist to target such probes to specific cellular compartments. nih.gov For instance, by conjugating the fluorogenic probe to a peptide sequence that directs it to a particular organelle, such as the mitochondria or the nucleus, researchers can assess phosphatase activity in those specific locations. nih.gov This approach allows for a more detailed understanding of how phosphatase activity is regulated and compartmentalized within the cell. However, a significant challenge remains in developing probes with high selectivity for a single member of a phosphatase family. nih.govresearchgate.net

Fluorescence-based assays using substrates like FDP can provide a quantitative measure of enzyme activity within cells. dovepress.com The intensity of the fluorescence signal is proportional to the rate of the enzymatic reaction, which in turn is dependent on the amount of active enzyme present. By measuring the fluorescence intensity in different cells or in different regions within a cell, it is possible to obtain a quantitative assessment of enzyme activity.

This quantitative data can be correlated with enzyme expression levels. For example, if a particular cell line is known to overexpress a certain phosphatase, one would expect to see a higher level of fluorescence when those cells are incubated with FDP. nih.gov Furthermore, fluorescence microscopy allows for the visualization of where the enzymatic activity is occurring within the cell. acs.org This provides valuable information about the subcellular localization of the active enzyme, which can be crucial for understanding its biological function. Techniques like immunofluorescence can be used in parallel to detect the location of the enzyme protein itself, and a co-localization analysis can confirm that the observed activity corresponds to the location of the enzyme. wikipedia.org

Development of Fluorescein-diphosphate-Based Biosensors

The principle of FDP hydrolysis can be harnessed to develop biosensors for the detection of phosphatases or for molecules that modulate their activity. A biosensor is an analytical device that combines a biological component with a physicochemical detector. In this context, FDP acts as the biological recognition element that is transformed by the target enzyme, and the resulting fluorescence is the signal that is detected.

Fluorescence-based biosensors offer high sensitivity and the potential for real-time, non-invasive measurements. mdpi.comresearchgate.net An FDP-based biosensor for phosphatase activity could be constructed by immobilizing FDP, potentially within a matrix like a hydrogel or on the surface of a nanoparticle. nih.gov When this biosensor is exposed to a sample containing a phosphatase, the enzyme would diffuse into the matrix and hydrolyze the FDP, leading to a measurable increase in fluorescence.

The development of such biosensors could have applications in various fields, from diagnostics to environmental monitoring. For example, a biosensor for a specific phosphatase that is a biomarker for a particular disease could be used for early diagnosis. Furthermore, the principles used in developing FDP-based biosensors can be extended to other fluorogenic substrates and enzymes, opening up possibilities for a wide range of analytical tools. acs.orgnih.gov The design of these biosensors often focuses on enhancing the signal-to-noise ratio and ensuring the stability and reusability of the sensor. nih.gov

Aptamer-Based Sensing Platforms Utilizing Fluorescein-diphosphat Hydrolysis

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. nih.gov This characteristic makes them ideal recognition elements in the development of biosensors. nih.govbohrium.com Aptamer-based sensing platforms often rely on a conformational change of the aptamer upon target binding, which can be translated into a detectable signal. nih.govbohrium.com

One strategy for signal generation in aptamer-based sensors involves the use of enzyme-catalyzed reactions. In such systems, the aptamer's interaction with its target can be designed to control the activity of an enzyme. For instance, an enzyme can be sterically blocked or released upon target binding, leading to a change in its catalytic activity.

Fluorescein-diphosphate (FDP) can be integrated into these platforms as a fluorogenic substrate. The principle involves linking the detection of a target molecule by an aptamer to the activity of a phosphatase enzyme, such as alkaline phosphatase. In the absence of the target, the enzyme is inactive or sequestered. Upon the aptamer binding to its target, a conformational change occurs, which activates the enzyme. This activated enzyme then hydrolyzes FDP, leading to the release of fluorescein and the generation of a strong fluorescence signal. This "signal-on" approach allows for the sensitive quantification of the target molecule. Conversely, a "signal-off" system can be designed where the aptamer-target interaction inhibits enzyme activity, leading to a decrease in fluorescence.

FeatureDescription
Recognition Element Aptamer (DNA or RNA)
Target Specific molecules (e.g., proteins, small molecules)
Signal Generation Enzymatic hydrolysis of Fluorescein-diphosphate
Enzyme Typically Alkaline Phosphatase
Detection Principle Change in fluorescence intensity upon FDP hydrolysis

While the foundational principles of aptamer-based fluorescent biosensors are well-established, specific research detailing the direct use of FDP hydrolysis in these platforms is an area of ongoing development. However, the modular nature of aptasensors allows for the theoretical application of FDP in any system where phosphatase activity can be modulated by an aptamer-target binding event.

Enzyme-Linked Immunosorbent Assay (ELISA) Variants Employing Fluorescein-diphosphat

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones. The sensitivity of an ELISA is largely dependent on the substrate used for the enzyme-conjugated antibody. While traditional ELISAs often employ colorimetric substrates, fluorescence-based detection offers enhanced sensitivity and a broader dynamic range. abcam.comcorning.com

Fluorescein-diphosphate (FDP) is a well-established and highly sensitive fluorogenic substrate for alkaline phosphatase (AP), an enzyme commonly used in ELISA. biotium.comaatbio.com In an FDP-based ELISA, an antibody conjugated to AP is used to detect the target antigen. After the binding steps and subsequent washing to remove unbound reagents, FDP is added. The AP enzyme catalyzes the hydrolysis of FDP to fluorescein, producing a highly fluorescent signal that is directly proportional to the amount of captured antigen. aatbio.comabcam.com

The use of FDP in ELISA offers several advantages:

High Sensitivity: FDP is considered one of the most sensitive fluorogenic phosphatase substrates, allowing for the detection of low-abundance targets. biotium.comaatbio.com

Wide Dynamic Range: Fluorescent signals can be accurately measured over a broader range of concentrations compared to the optical density limits of colorimetric assays. corning.com

Kinetic Monitoring: The enzymatic reaction can be monitored over time, providing flexibility in the assay protocol.

ELISA FormatDetection PrincipleKey Advantage of FDP
Direct ELISA Fluorophore-conjugated primary antibody binds to immobilized antigen. abcam.comHigh sensitivity for quantifying purified proteins.
Indirect ELISA Enzyme-conjugated secondary antibody binds to the primary antibody.Signal amplification leading to enhanced sensitivity.
Sandwich ELISA Analyte is captured between two antibodies; a detection antibody is enzyme-conjugated.High specificity and sensitivity for complex samples.

Integration into Microfluidic and Lab-on-a-Chip Devices for Miniaturized Assays

Microfluidic and lab-on-a-chip technologies have emerged as powerful tools for performing high-throughput and miniaturized biological assays. lab513.frunibo.it These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-level integration and automation. semi.ac.cn

Fluorescence-based detection is particularly well-suited for microfluidic devices due to its high sensitivity and the ability to perform measurements in small detection volumes. acs.org Fluorescein-diphosphate (FDP) has been successfully integrated into such systems as a fluorogenic substrate for enzymatic assays.

A notable application is in droplet-based microfluidics for high-resolution dose-response screening. nih.gov In this approach, individual reactions are encapsulated in picoliter-sized aqueous droplets within an immiscible oil phase. FDP can be included in these droplets along with an enzyme and a potential inhibitor. The fluorescence generated from FDP hydrolysis within each droplet can be rapidly measured, allowing for the screening of large compound libraries for enzyme inhibitors. For example, FDP was used as the fluorogenic substrate in a droplet-based microfluidic screen for inhibitors of the protein tyrosine phosphatase PTP1B. nih.gov

Research Findings from a Droplet-Based Microfluidic Screen Using FDP:

ParameterFindingReference
Assay Target Protein Tyrosine Phosphatase 1B (PTP1B) nih.gov
Fluorogenic Substrate Fluorescein diphosphate (FDP) nih.gov
Known Inhibitor (Positive Control) Sodium suramin nih.gov
Mean IC50 for Sodium Suramin 17.7 µM nih.gov
Assay Quality (Z-factor) 0.657 nih.gov

The compatibility of FDP-based assays with microfluidic platforms enables the development of miniaturized total analysis systems (µTAS) for a wide range of applications, from fundamental enzyme kinetics to high-throughput drug discovery.

Contributions to Understanding Signal Transduction Pathways Regulated by Phosphorylation

Signal transduction pathways are the mechanisms by which cells perceive and respond to their environment. Protein phosphorylation, catalyzed by kinases, and dephosphorylation, catalyzed by phosphatases, are fundamental regulatory mechanisms in these pathways. nih.govuni-heidelberg.de Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in regulating signaling pathways involved in cell growth, differentiation, metabolism, and immune response. nih.govnih.gov

Fluorescein-diphosphate (FDP) has proven to be an excellent and highly sensitive substrate for various PTPs, including CD45, PTP1B, and LAR. biotium.comnih.gov The hydrolysis of FDP by these enzymes can be monitored through the increase in fluorescence, providing a means to measure PTP activity. aatbio.comnih.gov This makes FDP a valuable tool for:

High-Throughput Screening (HTS) for PTP Inhibitors: The sensitivity and continuous nature of the FDP-based assay make it ideal for screening large libraries of compounds to identify potential PTP inhibitors. biotium.comnih.gov These inhibitors are of significant interest as potential therapeutic agents for various diseases, including cancer, diabetes, and autoimmune disorders.

Enzyme Kinetics Studies: FDP allows for the determination of key kinetic parameters (Km and kcat) for PTPs, providing insights into their catalytic efficiency and substrate specificity. nih.govnih.gov

Investigating Phosphatase Regulation: By measuring PTP activity under various conditions, researchers can investigate how these enzymes are regulated within cellular signaling networks.

Kinetic Parameters of PTPs with Fluorescein-diphosphate (FDP):

EnzymeKm (µM)Vmax (relative)Reference
CD45 Comparable to phosphotyrosine peptide substratesHigh nih.gov
PTP1B Comparable to phosphotyrosine peptide substratesHigh nih.gov
LAR Comparable to phosphotyrosine peptide substratesHigh nih.gov

The use of FDP in these assays contributes significantly to our understanding of the role of phosphatases in signal transduction and facilitates the discovery of new molecules to modulate these critical cellular pathways.

Advanced Spectroscopic and Analytical Characterization of Fluorescein Diphosphat Diammonium

Fluorescence Spectroscopy for Quantitative Enzymatic Assays

Fluorescence spectroscopy is a primary tool for utilizing FDP in quantitative enzymatic assays due to the substantial increase in fluorescence upon its conversion to fluorescein (B123965).

The substrate FDP is itself colorless and non-fluorescent. The fluorescence signal originates from the enzymatic product, fluorescein. biotium.com Therefore, the optimization of spectroscopic parameters targets the detection of fluorescein. The optimal excitation and emission wavelengths for fluorescein are approximately 490 nm and 514 nm, respectively. aatbio.combiotium.comfishersci.com

For fluorophores with a narrow Stokes' shift, like fluorescein, scattered excitation light can interfere with the fluorescent signal. moleculardevices.com To mitigate this, it may be necessary to select an excitation wavelength slightly lower than the maximum to reduce light carryover, while still achieving sufficient fluorescence for detection. moleculardevices.com Modern spectrofluorometers and microplate readers can perform excitation and emission scans to empirically determine the optimal settings for a specific assay condition, maximizing the signal-to-background ratio. moleculardevices.com

Table 1: Spectroscopic Properties of Fluorescein (Product of FDP Hydrolysis)

Parameter Value Reference
Excitation Maximum (λex) ~490 nm aatbio.combiotium.com
Emission Maximum (λem) ~514 nm aatbio.combiotium.comfishersci.com

The fundamental principle of FDP-based assays is a dramatic fluorescence enhancement. The diphosphate (B83284) ester form (FDP) is non-fluorescent, meaning its fluorescence is effectively "quenched". This quenching is relieved upon enzymatic hydrolysis. The removal of the phosphate (B84403) groups by a phosphatase restores the electronic structure of the fluorescein fluorophore, leading to a significant increase in fluorescence intensity. usbio.net

This process can be described as a reaction-based "un-quenching" or enhancement system. The rate of fluorescence enhancement is directly proportional to the enzymatic activity under substrate-saturating conditions.

Conversely, fluorescence quenching can also be a source of interference in these assays. Self-quenching can occur at very high concentrations of the product, fluorescein, where interactions between fluorophore molecules can lead to non-radiative energy loss. nih.govnih.gov Additionally, various substances present in a biological sample can act as quenchers, potentially reducing the fluorescence signal and leading to an underestimation of enzyme activity. researchgate.net

Time-Resolved Fluorescence and Fluorescence Anisotropy Studies for Molecular Dynamics

Time-resolved fluorescence (TRF) and fluorescence anisotropy (FA) are advanced techniques that provide insights into the molecular environment and dynamics of the fluorophore.

TRF measures the decay of fluorescence intensity over time (typically nanoseconds) after a pulse of excitation light. bmglabtech.com While standard fluorophores like fluorescein have short fluorescence lifetimes, TRF can be used to distinguish the signal from background autofluorescence, which also decays rapidly. bmglabtech.comabcam.com

Fluorescence anisotropy, or fluorescence polarization, measures the rotational mobility of a fluorescent molecule. wikipedia.org It is based on the principle that when a fluorophore is excited with polarized light, the emitted light will also be polarized. cam.ac.uk The degree of polarization depends on how much the molecule rotates during the excited state lifetime. cam.ac.uk

In the context of FDP, FA can be used to monitor enzyme activity. The small, free-tumbling fluorescein product will have a low anisotropy. If the fluorescein molecule is bound to a larger, slower-tumbling protein (like the enzyme), its anisotropy will be significantly higher. wikipedia.org This change in anisotropy can be used to study enzyme-substrate and enzyme-product interactions, as well as for screening for enzyme inhibitors in high-throughput formats. nih.gov

Table 2: Application of Advanced Fluorescence Techniques to FDP Systems

Technique Principle Application
Time-Resolved Fluorescence (TRF) Measures fluorescence lifetime decay. Reduces background from autofluorescence. bmglabtech.comabcam.com

Spectrophotometric Detection and UV-Vis Characterization of Fluorescein-diphosphat Transformation

In addition to fluorescence, the enzymatic conversion of FDP to fluorescein can be monitored using UV-Vis spectrophotometry. FDP itself is colorless, but fluorescein exhibits strong absorbance in the visible spectrum. usbio.net The maximum absorbance (λmax) of fluorescein is around 485-494 nm. researchgate.netekb.eg

The transformation can be quantified by measuring the increase in absorbance at this wavelength over time. This chromogenic detection method is generally less sensitive than fluorometric detection but can be a useful alternative, particularly when a fluorometer is not available. aatbio.comusbio.net The high molar extinction coefficient of fluorescein (approaching 100,000 cm⁻¹mol⁻¹) provides sufficient sensitivity for many applications. aatbio.comusbio.net

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for ensuring the purity of the FDP substrate and for analyzing the products of the enzymatic reaction.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating FDP from its hydrolysis products, fluorescein monophosphate (FMP) and fluorescein, as well as from any potential impurities. avantorsciences.com The separation is typically achieved using reversed-phase chromatography.

Coupling HPLC with a fluorescence detector (HPLC-FLD) provides exceptional sensitivity and selectivity for the fluorescent products of the enzymatic reaction. measurlabs.comlabmanager.com The detector can be set to the optimal excitation and emission wavelengths for fluorescein (~490/514 nm), allowing for the precise quantification of the reaction products even in complex mixtures. biotium.comfishersci.com This method is also used for quality control to determine the purity of FDP, with some commercial sources specifying purity levels of ≥95% as determined by HPLC. avantorsciences.com

Table 3: Compound Names

Compound Name Abbreviation
Fluorescein-diphosphat (diammonium) FDP
Fluorescein monophosphate FMP
Fluorescein -
High-Performance Liquid Chromatography HPLC
Time-Resolved Fluorescence TRF
Fluorescence Anisotropy FA

Capillary Electrophoresis (CE) for Fluorescein-diphosphat and Product Resolution

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged and fluorescent molecules. Coupled with laser-induced fluorescence (LIF) detection, CE offers exceptional sensitivity, making it ideal for monitoring the enzymatic hydrolysis of FDP. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field. FDP, FMP, and fluorescein exhibit different charge-to-mass ratios, enabling their effective separation. FDP, with two phosphate groups, is the most negatively charged and will migrate fastest towards the anode in a typical capillary zone electrophoresis (CZE) setup with a counter-electroosmotic flow. As the enzymatic reaction proceeds, FDP is converted to FMP, which has a single phosphate group and thus a lower negative charge, resulting in a slower migration time. The final product, fluorescein, is the least negatively charged and will have the longest migration time of the three.

A typical CE-LIF method for the analysis of FDP hydrolysis would involve a fused-silica capillary and a buffer system that maintains a stable pH and minimizes analyte-wall interactions. dtic.mil An argon ion laser (excitation at 488 nm) is commonly used for excitation, as the emission maximum of fluorescein is around 514-520 nm. sciex.com

Table 1: Hypothetical Capillary Electrophoresis Parameters for FDP Analysis

ParameterValue
CapillaryFused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length
Background Electrolyte20 mM Sodium Borate Buffer, pH 9.2
Applied Voltage20 kV
InjectionHydrodynamic injection (50 mbar for 5 s)
DetectionLaser-Induced Fluorescence (LIF), λex = 488 nm, λem = 520 nm
Capillary Temperature25 °C

Under these hypothetical conditions, one would expect an electropherogram showing three distinct peaks corresponding to FDP, FMP, and fluorescein, with migration times inversely proportional to their charge. By integrating the peak areas, the concentration of each species can be quantified over time, allowing for the determination of enzyme kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorescein-diphosphat and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For organophosphorus compounds like FDP, ³¹P NMR is particularly informative. huji.ac.il

The chemical environment of the phosphorus nucleus greatly influences its resonance frequency (chemical shift). In FDP, the two phosphorus atoms are chemically equivalent and would be expected to show a single signal in a proton-decoupled ³¹P NMR spectrum. Upon hydrolysis to FMP, a new signal corresponding to the single phosphorus atom in a different chemical environment would appear. The final product, fluorescein, would not show any signal in the ³¹P NMR spectrum.

¹H NMR spectroscopy provides complementary information about the proton environment of the molecule. The aromatic protons of the fluorescein backbone would exhibit complex splitting patterns. Changes in the electronic environment of the aromatic rings upon removal of the phosphate groups would lead to shifts in the corresponding proton signals.

Table 2: Predicted NMR Data for Fluorescein-diphosphat and its Derivatives

CompoundNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Fluorescein-diphosphat³¹P~1-5Singlet-
¹H (aromatic)6.5-8.0Multiplets2-9
Fluorescein-monophosphat³¹P~0-4Singlet-
¹H (aromatic)6.5-8.0Multiplets2-9
Fluorescein¹H (aromatic)6.5-8.0Multiplets2-9

Note: Predicted chemical shifts are relative to a standard (e.g., 85% H₃PO₄ for ³¹P NMR and TMS for ¹H NMR). Actual values can vary depending on the solvent and other experimental conditions. organicchemistrydata.orgubc.ca

The coupling between phosphorus and neighboring protons (³J(P,H)) can also provide valuable structural information, although these are often small for phosphate esters. huji.ac.il

Mass Spectrometry for Identification and Quantification of Fluorescein-diphosphat and its Biotransformed Species

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and specific, making it an excellent method for identifying and quantifying FDP and its hydrolysis products. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like FDP. In negative ion mode, FDP would be expected to show a prominent ion corresponding to [M-H]⁻ or [M-2H]²⁻.

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compounds through fragmentation analysis. The phosphate ester bonds in FDP and FMP are relatively labile and would be expected to cleave under collision-induced dissociation (CID). A characteristic loss of the phosphate group (H₃PO₄, 98 Da) or a portion thereof is a common fragmentation pathway for phosphorylated molecules. researchgate.net

Table 3: Predicted Mass Spectrometry Data for Fluorescein-diphosphat and its Biotransformed Species

CompoundIonization ModePredicted Precursor Ion (m/z)Predicted Key Fragment Ions (m/z)
Fluorescein-diphosphat (as free acid)ESI-491.0 [M-H]⁻411.0 [M-H-PO₃]⁻, 331.0 [M-H-2PO₃]⁻
Fluorescein-monophosphat (as free acid)ESI-411.0 [M-H]⁻331.0 [M-H-PO₃]⁻
FluoresceinESI-331.1 [M-H]⁻-

For quantitative analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed. This involves separating the compounds on a reverse-phase column followed by detection using multiple reaction monitoring (MRM). In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing high selectivity and sensitivity for quantification.

Interactions of Fluorescein Diphosphat Diammonium Within Biological Matrices and Model Systems

Passive Diffusion and Active Transport Mechanisms of Fluorescein-diphosphate into Cells

The cellular uptake of Fluorescein-diphosphate is a critical first step for its use in live-cell assays. While direct studies on the specific transport mechanisms of the FDP molecule are limited, the transport characteristics of its hydrolysis product, fluorescein (B123965), can provide valuable insights. The cellular membrane is a significant barrier, and the transport of molecules across it can occur via passive diffusion or be facilitated by active transport systems. taylorandfrancis.comnih.gov

Passive Diffusion: This process involves the movement of substances across the cell membrane without the expenditure of cellular energy, driven by a concentration gradient. taylorandfrancis.com For a molecule to passively diffuse across the lipid bilayer, it generally needs to be small and lipophilic. While FDP itself is a charged, hydrophilic molecule due to its phosphate (B84403) groups, making passive diffusion less likely, the enzymatic removal of these phosphates to fluorescein alters its properties. Studies on fluorescein transport across Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that passive transport does occur and is influenced by pH. nih.gov

Active Transport: This form of transport requires energy and involves carrier proteins to move substances against their concentration gradient. nih.govyoutube.comkhanacademy.org Research on fluorescein transport in rat jejunum has suggested the involvement of active transport mechanisms. nih.gov Specifically, the transport was inhibited by compounds that block monocarboxylic acid transporters (MCTs) and organic anion-transporting polypeptides (OATPs). nih.gov This indicates that once FDP is hydrolyzed to fluorescein, its subsequent movement could be mediated by these transporters. It is plausible that FDP itself, being an organic anion, might also be a substrate for such transporters, though direct evidence is lacking.

Transport MechanismDescriptionRelevance to Fluorescein-diphosphate (diammonium)
Passive Diffusion Movement of molecules down a concentration gradient without energy input. taylorandfrancis.comkhanacademy.orgLikely limited for the charged FDP molecule but observed for its hydrolysis product, fluorescein. nih.gov
Active Transport Energy-dependent movement of molecules against a concentration gradient, mediated by transport proteins. nih.govyoutube.comPotential involvement of organic anion transporters in the transport of FDP or its metabolites, as suggested by studies on fluorescein. nih.gov

Subcellular Distribution and Compartmentalization Dynamics of Fluorescein-diphosphate within Cultured Cells

Once inside the cell, the localization of FDP and its fluorescent product, fluorescein, is not uniform. The subcellular distribution is a dynamic process influenced by the molecule's properties and the cellular machinery.

Upon entering the cell, FDP is a substrate for endogenous phosphatases. oup.comaatbio.com The enzymatic conversion to fluorescein monophosphate and then to fluorescein means that the fluorescence signal will primarily be generated in cellular compartments where these enzymes are active. thermofisher.com

Studies on fluorescein-labeled oligonucleotides in HL60 cells have shown that these molecules can be found in different intracellular compartments, including endosomes and vacuoles. oup.com The distribution was found to depend on the properties of the molecule, with evidence for both a rapidly turning over 'shallow' compartment and a more stable 'deep' compartment. oup.com It is conceivable that FDP and its derivatives could follow similar trafficking pathways.

Confocal microscopy of model protocells has demonstrated the encapsulation and compartmentalization of fluorescein within subcompartments. researchgate.net This suggests that once formed, fluorescein can be retained within specific vesicular structures. In live cells, this could translate to accumulation in organelles like lysosomes, which are known to be part of the endocytic pathway. oup.com

Interactions with Phospholipid Bilayers and Model Membrane Systems

The interaction of FDP with cell membranes is a key aspect of its biological activity. While direct studies on FDP are scarce, research on a related molecule, Fluorescein-PE (fluorescein-phosphatidylethanolamine), provides insights into how the fluorescein moiety might behave at the membrane interface.

A study using lipid bilayers made of dipalmitoylphosphatidylcholine (DPPC) showed that the fluorescence intensity of Fluorescein-PE is sensitive to the local electrostatic potential near the membrane surface. nih.gov This potential is influenced by the arrangement of the lipid headgroups. The interaction and its effect on the membrane properties were found to be dependent on the physical state of the bilayer, being more pronounced in the liquid-crystalline phase compared to the gel phase. nih.gov

Although FDP is not lipid-anchored like Fluorescein-PE, the charged nature of the fluorescein part of the molecule suggests that it could electrostatically interact with the charged headgroups of phospholipids (B1166683) in the cell membrane. This interaction could influence its orientation and proximity to membrane-bound phosphatases.

Membrane Model SystemKey FindingsRelevance to Fluorescein-diphosphate (diammonium)
DPPC Lipid Bilayers The fluorescence of a fluorescein-labeled lipid (Fluorescein-PE) is sensitive to the local electrostatic potential and the physical state of the membrane. nih.govSuggests that the fluorescein moiety of FDP could interact with the surface of cell membranes, potentially influencing its enzymatic conversion.

Stability of Fluorescein-diphosphate in Biological Buffers and Enzyme Reaction Mixtures

The stability of FDP is a critical factor for its use as a reliable substrate in quantitative assays. It is known to be thermally unstable, and care must be taken in its storage and handling. aatbio.comnih.gov

For experimental use, FDP is often dissolved in aqueous solutions. It is recommended to prepare stock solutions in deionized water and store them at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. aatbio.com Working solutions are typically prepared on the day of the experiment in a suitable buffer.

Tris (tris(hydroxymethyl)aminomethane) buffer is commonly recommended for FDP-based phosphatase assays, typically at a pH between 8 and 9. aatbio.com Phosphate-containing buffers, such as Phosphate-Buffered Saline (PBS), should be avoided as the high concentration of phosphate can act as a competitive inhibitor of phosphatases, interfering with the assay. aatbio.com Both Tris and PBS buffers are designed to maintain a stable pH and isotonic environment, which is crucial for preserving protein structure and function. visikol.com

The stability of FDP in enzyme reaction mixtures will also depend on the presence of ions and other molecules that could potentially catalyze its non-enzymatic hydrolysis or interact with the substrate. The choice of buffer and its concentration can influence the stability of proteins in the mixture. researchgate.net

Potential for Non-Enzymatic Reactions in Complex Biological Environments

While the primary mechanism for the conversion of FDP to fluorescein is enzymatic hydrolysis by phosphatases, the potential for non-enzymatic reactions in complex biological settings should be considered. The phosphate ester bonds in FDP could be susceptible to hydrolysis under certain conditions of pH and temperature.

It is also important to consider that FDP is light-sensitive, and exposure to light should be minimized during storage and in experimental setups to prevent photochemical degradation. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Fluorescein Diphosphat Diammonium

Molecular Docking and Binding Affinity Predictions of Fluorescein-diphosphat to Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding how a substrate, such as Fluorescein-diphosphate, fits into the active site of an enzyme, like a phosphatase.

The process involves predicting the binding mode and affinity of the ligand. The binding affinity is often expressed as a scoring function, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction. For Fluorescein-diphosphate, docking studies can elucidate the key amino acid residues within the enzyme's active site that are crucial for its recognition and subsequent hydrolysis.

While specific docking studies on the diammonium salt are not readily found, research on related systems provides a framework. For instance, docking of fluorescein (B123965) and its derivatives into the binding sites of proteins has been performed to understand their interactions. medchemexpress.com These studies reveal that specific residues can form hydrogen bonds and salt bridges with the ligand, stabilizing the complex. medchemexpress.com In the case of Fluorescein-diphosphate, the two phosphate (B84403) groups are expected to be primary sites for interaction with positively charged residues (e.g., Arginine, Lysine) and metal ions in the active sites of phosphatases.

A hypothetical molecular docking study of Fluorescein-diphosphate into the active site of a protein tyrosine phosphatase (PTP) could yield data similar to that presented in the table below. The binding energy (ΔG) represents the predicted affinity of the compound for the enzyme.

Table 1: Illustrative Molecular Docking Results of Fluorescein-diphosphate with a Protein Tyrosine Phosphatase

Enzyme TargetLigandPredicted Binding Energy (ΔG) (kcal/mol)Key Interacting Residues (Hypothetical)
PTP1BFluorescein-diphosphate-9.5Arg47, Asp48, Ser215, Gln262
SHP-2Fluorescein-diphosphate-8.9Arg32, Arg138, Tyr279, Gln258
CD45Fluorescein-diphosphate-10.1Arg45, Lys124, Asp183, Cys431

This table is for illustrative purposes and does not represent actual experimental data for the diammonium salt.

These predictions can be invaluable for understanding the substrate specificity of different phosphatases and for designing inhibitors that compete with Fluorescein-diphosphate for binding to the active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of Fluorescein-diphosphat

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. biomol.com These methods can provide detailed information about the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. For Fluorescein-diphosphate (diammonium), such calculations can help in understanding its chemical behavior, spectroscopic properties, and the mechanism of its enzymatic hydrolysis.

Key parameters obtained from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to the molecule's excitation energy. thermofisher.com

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Fluorescein-diphosphate, the phosphate groups would be expected to be regions of high negative potential.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity. aatbio.com

Studies on fluorescein and its derivatives have utilized DFT to explore their electronic properties and how modifications to the molecular structure influence these properties. biomol.comthermofisher.comusbio.net For example, calculations have shown how different substituents on the fluorescein core can alter the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. usbio.net Similar calculations for Fluorescein-diphosphate (diammonium) would provide fundamental insights into its electronic characteristics.

Table 2: Representative Quantum Chemical Properties of a Fluorescein Derivative (Calculated using DFT)

PropertyValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital
LUMO Energy-2.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap3.7 eVRelates to chemical stability and electronic transitions
Dipole Moment5.8 DMeasure of the molecule's overall polarity
Electron Affinity1.9 eVEnergy released when an electron is added
Ionization Potential7.1 eVEnergy required to remove an electron

This table contains representative data for a fluorescein derivative to illustrate the outputs of quantum chemical calculations and is not specific to Fluorescein-diphosphate (diammonium).

Molecular Dynamics Simulations to Investigate Conformational Changes and Solvent Effects on Fluorescein-diphosphat

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational flexibility of a molecule and how it is influenced by its environment, such as a solvent or a protein binding site.

For Fluorescein-diphosphate (diammonium), MD simulations can be used to:

Explore Conformational Landscapes: Identify the different shapes (conformations) the molecule can adopt in solution and their relative stabilities.

Study Solvent Effects: Analyze how water molecules and ions (such as the diammonium counterions) arrange themselves around the solute and how these interactions affect the molecule's structure and dynamics.

Investigate Binding Dynamics: When docked into an enzyme active site, MD simulations can reveal the dynamic stability of the complex and the subtle conformational changes that occur upon binding.

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of a Fluorescein Derivative in Water

ParameterValue/Description
Force FieldCHARMM36
Water ModelTIP3P
System Size~50,000 atoms
Simulation Time100 ns
Temperature300 K
Pressure1 atm

This table provides an example of typical parameters used in an MD simulation and is not from a specific study on Fluorescein-diphosphate (diammonium).

In Silico Design Principles for Modifying Fluorescein-diphosphat for Enhanced Research Specificity

In silico design involves using computational methods to rationally design new molecules with improved properties. For Fluorescein-diphosphate, the goal is often to enhance its specificity as a substrate for a particular enzyme or to modify its photophysical properties for use in different bio-imaging applications.

Computational approaches can guide this design process by predicting how chemical modifications will affect the molecule's behavior. The key principles include:

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related compounds and comparing their predicted properties with experimental data, a SAR can be established. This relationship can then be used to predict the properties of new, unsynthesized molecules.

Targeted Modifications: Based on the insights from molecular docking and MD simulations, specific modifications can be proposed to enhance binding to a target enzyme. For example, adding a functional group that can form an additional hydrogen bond with a key residue in the active site could increase binding affinity and specificity.

Tuning Photophysical Properties: Quantum chemical calculations can predict how changes to the molecular structure will affect the absorption and emission spectra. usbio.net This is crucial for designing probes that are excited by specific light sources or that emit light at a wavelength that minimizes background fluorescence. For instance, fluorination of the xanthene ring has been shown to alter the pKa and improve photostability.

Table 4: Hypothetical In Silico Design Strategy for Modifying Fluorescein-diphosphate

Design GoalProposed ModificationComputational Method for EvaluationPredicted Outcome
Increase affinity for PTP-XAdd a hydroxyl group to the benzene (B151609) ringMolecular DockingFormation of a new hydrogen bond with Serine-52, leading to a lower binding energy
Shift emission to a longer wavelengthIntroduce an electron-donating group on the xanthene ringTD-DFT CalculationsDecrease in the HOMO-LUMO gap, resulting in a red-shifted emission spectrum
Enhance photostabilityFluorinate the xanthene ringQuantum Chemical CalculationsIncreased resistance to photo-oxidative degradation

This table is a hypothetical representation of how in silico design principles could be applied to Fluorescein-diphosphate and does not reflect actual experimental data.

By leveraging these computational approaches, researchers can accelerate the development of novel probes based on the Fluorescein-diphosphate scaffold, with enhanced specificity and performance for a wide range of biological applications.

Future Research Trajectories and Emerging Paradigms for Fluorescein Diphosphat Diammonium

Integration of Fluorescein-diphosphat into Advanced Optogenetic and Chemogenetic Research Tools

The convergence of chemical biology and genetic engineering has given rise to powerful optogenetic and chemogenetic tools that allow for the precise control of cellular processes with light and specific chemical inducers, respectively. A promising future direction for Fluorescein-diphosphat (FDP) lies in its integration as a reporter molecule within these systems to monitor phosphatase activity with high spatiotemporal resolution.

Recent advancements have demonstrated the feasibility of engineering light-activated and chemically-inducible phosphatases. nih.govresearchgate.netosti.govnih.gov These engineered enzymes can be switched 'on' or 'off' at specific times and locations within a cell or organism. In this context, FDP can serve as a crucial downstream reporter. Upon activation of the engineered phosphatase by the specific stimulus (light or a chemical), the enzyme would dephosphorylate FDP, leading to a localized burst of fluorescence. This would provide a direct and dynamic readout of the engineered enzyme's activity.

Furthermore, the development of "caged" FDP, a photoactivatable version of the substrate, presents a more direct integration into optogenetic toolkits. nih.gov In this approach, the FDP molecule is rendered inert until it is uncaged by a flash of light. This allows for precise control over the availability of the substrate itself, enabling researchers to probe phosphatase activity at specific moments and in defined subcellular regions. The combination of optogenetically controlled phosphatases and caged FDP could offer unprecedented control and resolution in the study of phosphorylation-dependent signaling pathways.

Table 1: Potential Optogenetic and Chemogenetic Systems Incorporating Fluorescein-diphosphat

System TypeActuatorReporter MechanismPotential Application
Optogenetic Light-activated phosphatase (e.g., MKP3)Engineered phosphatase dephosphorylates FDP upon light stimulation, producing a fluorescent signal. nih.govresearchgate.netSpatiotemporal mapping of phosphatase activity in living cells.
Optogenetic Caged FDPFDP is released from its inactive "caged" form by light, becoming available for hydrolysis by endogenous phosphatases. nih.govProbing localized phosphatase activity with high temporal control.
Chemogenetic Chemically-inducible phosphatase (e.g., RapR system)Engineered phosphatase is activated by a specific small molecule, leading to the dephosphorylation of FDP and fluorescence. osti.govnih.govDissecting the role of specific phosphatases in signaling pathways with temporal control.

Novel Applications in Droplet-Based Microfluidics and Single-Cell Analysis

Droplet-based microfluidics has revolutionized high-throughput screening and single-cell analysis by enabling the encapsulation of individual cells in picoliter-sized aqueous droplets. FDP has emerged as a valuable tool in this domain for quantifying enzyme activity at the single-cell level.

The principle is straightforward: single cells are encapsulated in droplets along with FDP. If the cell expresses or secretes a phosphatase, the enzyme will cleave the phosphate (B84403) groups from FDP, resulting in a fluorescent signal within the droplet. The intensity of this fluorescence is directly proportional to the enzymatic activity of the single cell. This approach has several novel applications:

Multiplexed Enzyme Profiling: By using FDP in conjunction with other fluorogenic substrates that report on different enzyme activities and emit at distinct wavelengths, it is possible to perform multiplexed single-cell enzyme activity analysis. nih.gov This allows for the simultaneous measurement of multiple enzymatic activities from the same single cell, providing a more comprehensive functional profile.

High-Throughput Drug Screening: Droplet-based platforms using FDP can be employed for high-throughput screening of compound libraries to identify inhibitors or activators of specific phosphatases. The high-throughput nature of this technology allows for the rapid screening of thousands of compounds at the single-cell level.

Functional Phenotyping of Immune Cells: The enzymatic secretions of immune cells play a crucial role in their function. By encapsulating single immune cells with FDP, it is possible to profile their functional phenotype based on their secreted phosphatase activity. This can provide insights into the heterogeneity of immune responses and the identification of patient-specific immune signatures.

Exploration of Fluorescein-diphosphat in Spatial Biology and Metabolomics Research

Spatial biology aims to understand the spatial organization of molecules within tissues and cells, and how this organization influences biological function. While the direct application of FDP in spatial metabolomics is still an emerging area, its properties as a fluorogenic phosphatase substrate suggest significant potential.

The distribution of phosphatase activity within a tissue is often heterogeneous and can be indicative of different cellular states or microenvironments. By applying FDP to tissue sections, it is possible to generate a fluorescent map of phosphatase activity. This "activity map" can then be correlated with other spatial omics data, such as transcriptomics or proteomics, to provide a more complete picture of the tissue's functional organization.

In the context of spatial metabolomics, where the spatial distribution of small molecules is analyzed, fluorescence can serve as a valuable ground truth. While not a direct measure of a metabolite, the enzymatic conversion of FDP to fluorescein (B123965) provides a spatially resolved fluorescent signal that can be correlated with mass spectrometry imaging data. This can aid in the development and validation of new methods for spatial metabolomics.

Development of Multi-Parametric Assays Employing Fluorescein-diphosphat as a Core Reporter

Modern cell biology increasingly relies on multi-parametric assays that can simultaneously measure multiple cellular properties. FDP, as a robust fluorescent reporter of phosphatase activity, can be integrated as a core component in such assays.

For instance, in flow cytometry, FDP can be used to measure the activity of a specific phosphatase in individual cells, while other fluorescently labeled antibodies are used to identify cell surface markers or intracellular proteins. This allows for the correlation of phosphatase activity with specific cell types or states within a heterogeneous population.

Similarly, in high-content screening using automated microscopy, FDP can be part of a multiplexed staining panel. For example, one channel could be used to detect the fluorescence from FDP hydrolysis, indicating phosphatase activity, while other channels could simultaneously monitor cell viability (e.g., with a live/dead stain), cell cycle progression (e.g., with a DNA stain), and the localization of other proteins of interest using fluorescent antibodies. This multi-parametric approach provides a more holistic view of the cellular response to various perturbations.

Table 2: Examples of Multi-Parametric Assays Incorporating Fluorescein-diphosphat

Assay PlatformMeasured Parameter 1 (FDP-based)Additional Measured ParametersApplication
Flow Cytometry Phosphatase ActivityCell surface markers (e.g., CD4, CD8), intracellular protein levels.Functional characterization of immune cell subsets.
High-Content Screening Phosphatase ActivityCell viability, cell cycle status, organelle morphology, protein localization.Drug discovery and toxicology screening.
Live-Cell Imaging Phosphatase ActivityCalcium signaling (e.g., with Fura-2), mitochondrial membrane potential (e.g., with TMRE).Studying the dynamics of signaling pathways in real-time.

The Role of Fluorescein-diphosphat in Unraveling Novel Biochemical Pathways and Enzyme Families

The discovery of new enzymes and the elucidation of novel biochemical pathways are fundamental to advancing our understanding of biology. FDP serves as a valuable tool in this endeavor, particularly in the study of phosphatases.

High-throughput screening of genomic or metagenomic libraries using FDP as a substrate can lead to the identification of novel phosphatases with unique properties. The simplicity and sensitivity of the FDP assay make it well-suited for screening large numbers of clones to identify those that exhibit phosphatase activity.

Once a novel phosphatase is identified, FDP can be used to characterize its enzymatic properties, such as substrate specificity, pH optimum, and kinetic parameters. This information is crucial for understanding the enzyme's biological function. Furthermore, by using FDP to probe phosphatase activity in different cellular contexts or in response to various stimuli, researchers can gain insights into the signaling pathways in which these newly discovered enzymes participate. The development of novel fluorescent probes for phosphatases continues to be an active area of research, with the goal of creating probes with improved sensitivity, specificity, and in vivo applicability. mdpi.com

Q & A

Q. What are the established protocols for synthesizing fluorescein-diphosphat (diammonium), and how do reaction conditions influence yield and purity?

Fluorescein-diphosphat (diammonium) synthesis typically involves coupling fluorescein derivatives with phosphate groups using phosphoramidite chemistry or esterification reactions. Key factors include pH control (6.5–7.5 to avoid hydrolysis), temperature (25–40°C for optimal reaction kinetics), and stoichiometric ratios of fluorescein to phosphorylating agents. Post-synthesis purification via reverse-phase HPLC or dialysis is critical to remove unreacted reagents and byproducts. Characterization by 31^{31}P NMR and mass spectrometry confirms phosphorylation efficiency .

Q. Which characterization techniques are essential for validating the structural integrity of fluorescein-diphosphat (diammonium)?

  • Spectroscopy : UV-Vis (to confirm fluorescein’s absorption maxima at ~490 nm) and fluorescence spectroscopy (emission at ~514 nm) verify optical properties.
  • Chromatography : HPLC with a C18 column assesses purity, while ion-exchange chromatography detects phosphate group incorporation.
  • Mass Spectrometry : MALDI-TOF or ESI-MS provides molecular weight confirmation.
  • NMR : 1^{1}H and 31^{31}P NMR resolve structural details, such as phosphate ester linkages and ammonium counterion interactions .

Q. How is fluorescein-diphosphat (diammonium) applied in tracking biomolecular interactions in live-cell imaging?

The compound’s dual phosphate groups enable covalent conjugation to biomolecules (e.g., proteins, lipids) via phosphatase-sensitive linkages. In live-cell studies, its pH-sensitive fluorescence (quenched in acidic organelles like lysosomes) allows compartment-specific tracking. Calibration curves correlating fluorescence intensity with target concentration are essential for quantitative analysis. Controls (e.g., phosphatase inhibitors) validate specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence signal stability during longitudinal studies using fluorescein-diphosphat (diammonium)?

Signal decay often stems from photobleaching or enzymatic cleavage of phosphate groups. Mitigation strategies include:

  • Photostability Enhancers : Use imaging buffers with antioxidants (e.g., ascorbic acid) or mountants with antifade reagents.
  • Enzyme Inhibition : Co-treatment with phosphatase inhibitors (e.g., β-glycerophosphate) preserves the probe’s integrity.
  • Dose-Response Optimization : Titrate probe concentration to balance signal intensity and cytotoxicity, as high ammonium levels may alter cellular pH .

Q. What experimental design considerations are critical for using fluorescein-diphosphat (diammonium) in multiplexed assays with other fluorescent probes?

  • Spectral Overlap : Select excitation/emission filters to minimize crosstalk (e.g., pair with far-red probes like Cy5).
  • Temporal Staggering : Sequential imaging at different time points reduces interference.
  • Quenching Controls : Test for Förster resonance energy transfer (FRET) between fluorescein and adjacent probes.
  • Buffer Compatibility : Ensure compatibility with divalent cations (e.g., Mg2+^{2+}) that may precipitate phosphate groups .

Q. How does the compound’s performance vary across biological models (e.g., bacterial vs. mammalian cells), and how can protocols be optimized accordingly?

  • Permeability : Mammalian cells often require electroporation or lipofection for intracellular delivery, while gram-negative bacteria may need permeabilizing agents (e.g., EDTA).
  • Background Noise : Autofluorescence in plant tissues or yeast necessitates higher probe concentrations or signal amplification (e.g., tyramide-based systems).
  • Metabolic Interference : In nutrient-rich media, competing phosphate sources (e.g., serum) may reduce binding specificity. Pre-incubation in phosphate-free buffers improves target engagement .

Q. What advanced methodologies enable the integration of fluorescein-diphosphat (diammonium) with emerging technologies like super-resolution microscopy or microfluidics?

  • Super-Resolution : STORM/PALM-compatible protocols require photoswitchable buffers (e.g., mercaptoethylamine) to enhance localization precision.
  • Microfluidics : On-chip synthesis allows real-time monitoring of phosphorylation dynamics. Channel coatings (e.g., PEG) prevent nonspecific adsorption of ammonium ions.
  • Data Analysis : Machine learning algorithms (e.g., convolutional neural networks) can automate fluorescence pattern recognition in high-throughput screens .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the compound’s binding affinity in different pH environments?

  • Systematic Titration : Perform binding assays across a pH gradient (4.0–8.0) to map affinity changes.
  • Structural Modeling : Molecular dynamics simulations can predict protonation states of phosphate groups affecting binding.
  • Cross-Validation : Compare results with orthogonal techniques (e.g., isothermal titration calorimetry) to rule out fluorescence-based artifacts .

Q. What statistical approaches are recommended for analyzing time-lapse fluorescence data with high variability?

  • Normalization : Express data as ΔF/F0_0 (change relative to baseline) to account for cell-to-cell variability.
  • Bootstrap Analysis : Resample datasets to estimate confidence intervals for kinetic parameters (e.g., half-life).
  • Multivariate Regression : Identify covariates (e.g., cell cycle stage) contributing to signal noise .

Tables for Key Experimental Parameters

Parameter Optimal Range Impact on Results Reference
Synthesis pH6.5–7.5Prevents hydrolysis of phosphate esters
Excitation/Emission Wavelength490 nm / 514 nmMinimizes autofluorescence in biological samples
Storage Temperature–20°C (lyophilized)Maintains stability >12 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.